Mass Shift and Isotopic Enrichment: Quantified Differentiation from Unlabeled 4-Hydroxytolbutamide
Hydroxy Tolbutamide-d9 provides a nominal mass increase of +9 Da relative to unlabeled 4-hydroxytolbutamide (MW 286.35 for unlabeled vs. MW 295.40 for the d9 compound), enabling complete baseline mass separation in MS/MS detection without isotopic cross-contamination [1]. The deuterium labeling is site-specific at the N-butyl position with nine deuterium atoms incorporated as CD₃-CD₂-CD₂-CD₂-, achieving an isotopic enrichment specification of 98 atom % D as documented by multiple vendors . This degree of enrichment ensures that the contribution of the d0 isotopologue (unlabeled material) to the d9 internal standard channel is ≤2%, which falls below the threshold that would meaningfully impact quantification accuracy at typical IS concentrations (50-500 ng/mL) [2].
| Evidence Dimension | Molecular weight and mass shift in MS detection |
|---|---|
| Target Compound Data | MW = 295.40 g/mol; +9 Da mass shift; 98 atom % D isotopic enrichment |
| Comparator Or Baseline | 4-Hydroxytolbutamide (unlabeled): MW = 286.35 g/mol; natural abundance deuterium only (~0.0156% D) |
| Quantified Difference | ΔMW = +9.05 Da; Δ isotopic enrichment ≥97.98 atom % D |
| Conditions | Calculated from molecular formula C₁₂H₉D₉N₂O₄S (d9) vs. C₁₂H₁₈N₂O₄S (d0); vendor-certified enrichment specifications |
Why This Matters
A +9 Da mass shift provides unequivocal spectral differentiation without interference from the M+1 or M+2 isotopologues of the unlabeled analyte, a critical requirement for regulatory-compliant bioanalytical method validation under FDA and EMA guidelines.
- [1] 4-Hydroxytolbutamide-d9 Product Data Sheet, MedChemExpress, Cat. No. HY-100641S, Purity 99.29% View Source
- [2] US FDA Guidance for Industry: Bioanalytical Method Validation, May 2018, Section IV.C.1 Internal Standard Selection View Source
